

In-Depth Technical Guide: 6-(4-Methoxyphenyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(4-Methoxyphenyl)picolinic acid

Cat. No.: B1312726

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Abstract

This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and potential biological activities of **6-(4-Methoxyphenyl)picolinic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to provide a predictive framework for its characteristics and behavior. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis via Suzuki-Miyaura coupling is provided, accompanied by a corresponding workflow diagram.

Core Chemical Properties

While specific experimental data for the melting point, boiling point, and solubility of **6-(4-Methoxyphenyl)picolinic acid** are not readily available in the cited literature, its fundamental chemical properties have been established.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1] [2]
Molecular Weight	229.23 g/mol	[2]
CAS Number	86696-70-0	[1]
Synonyms	6-(4-Methoxyphenyl)pyridine-2-carboxylic acid	[1]

Synthesis Methodology: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with an appropriate boronic acid. For **6-(4-Methoxyphenyl)picolinic acid**, this would typically involve the coupling of a 6-halopicolinic acid (e.g., 6-chloro- or 6-bromopicolinic acid) with 4-methoxyphenylboronic acid.

Generalized Experimental Protocol

Materials:

- 6-Halopicolinic acid (e.g., 6-chloropicolinic acid) (1.0 eq)
- 4-Methoxyphenylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
- Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
- Inert gas (Nitrogen or Argon)

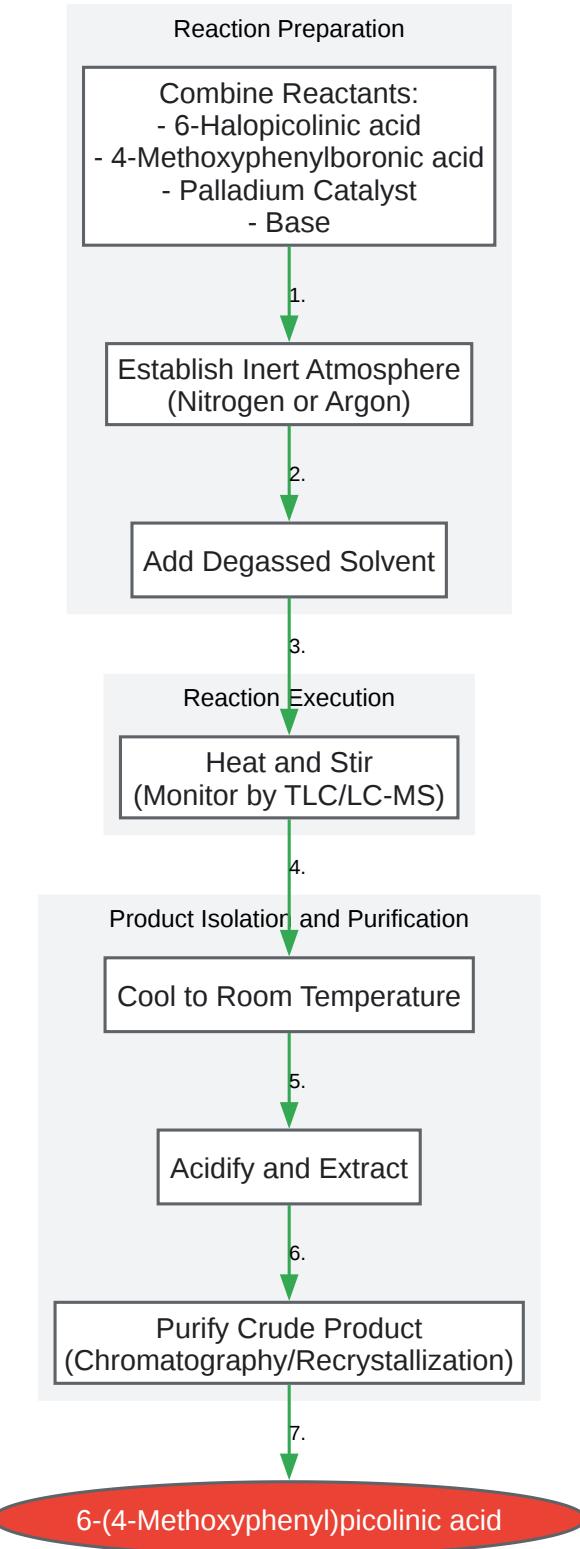
Procedure:

- Reaction Setup: To a flame-dried round-bottom flask, add the 6-halopicolinic acid, 4-methoxyphenylboronic acid, palladium catalyst, and base.

- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Degassed solvent is added to the flask via syringe.
- **Reaction:** The reaction mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically 80-120 °C) and stirred for the required reaction time (monitored by TLC or LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then acidified (e.g., with 1M HCl) to a pH of ~3-4, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield **6-(4-Methoxyphenyl)picolinic acid**.

Synthesis Workflow Diagram

Generalized Suzuki-Miyaura Coupling Workflow

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Caption: Generalized workflow for the synthesis of **6-(4-Methoxyphenyl)picolinic acid**.

Expected Spectral Characteristics

While specific spectral data for **6-(4-Methoxyphenyl)picolinic acid** is not available, analysis of a closely related compound, N-(4-methoxyphenyl)picolinamide, can provide insight into the expected spectral features.

Data Type	Expected Characteristics
¹ H NMR	Signals corresponding to the protons on the pyridine ring and the methoxyphenyl group would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating methoxy group.
¹³ C NMR	Resonances for the carbon atoms of the pyridine and methoxyphenyl rings, as well as the carboxylic acid and methoxy group carbons, would be anticipated.
Mass Spec.	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol).
IR	Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretch of the ether, and aromatic C-H and C=C stretches would be expected.

Potential Biological Activity

Specific biological activity and signaling pathway data for **6-(4-Methoxyphenyl)picolinic acid** are not currently available in the scientific literature. However, the broader class of 6-aryl-picolinic acid derivatives has been investigated for various biological activities.

Derivatives of picolinic acid have been explored for their potential as herbicides. Some studies have shown that 6-aryl-2-picolinates can exhibit significant herbicidal activity. These

compounds are believed to act as synthetic auxins, interfering with plant growth processes.

Furthermore, various substituted picolinic acid derivatives have been synthesized and evaluated for a range of other potential therapeutic applications, including anticancer and antimicrobial activities. The biological activity is often highly dependent on the nature and position of the substituents on both the pyridine and the aryl rings. Therefore, it is plausible that **6-(4-Methoxyphenyl)picolinic acid** could exhibit some biological activity, but experimental validation is required.

Signaling Pathways:

Due to the absence of specific biological activity data for **6-(4-Methoxyphenyl)picolinic acid**, no signaling pathway diagrams can be provided at this time. Further research into its biological targets and mechanism of action would be necessary to elucidate any relevant pathways.

Conclusion

6-(4-Methoxyphenyl)picolinic acid is a pyridine carboxylic acid derivative with potential for further investigation in various scientific fields, including medicinal chemistry and materials science. This guide has summarized its core chemical properties and provided a generalized, robust protocol for its synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, the information on related compounds suggests that it is a molecule worthy of future study. Researchers are encouraged to use the provided methodologies as a starting point for their investigations and to contribute to the growing body of knowledge on this and related compounds.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 6-(4-Methoxyphenyl)picolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312726#6-4-methoxyphenyl-picolinic-acid-chemical-properties>

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